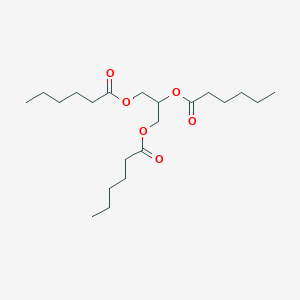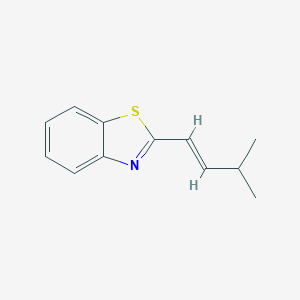
Taxifolin 6-C-glucoside
概要
説明
Taxifolin 6-C-glucoside is a flavonoid compound, specifically a glycosylated form of taxifolin. Taxifolin, also known as dihydroquercetin, is a flavanonol that belongs to the class of polyphenols. It is naturally found in various plants, including the Siberian larch and milk thistle. This compound is characterized by the attachment of a glucose molecule to the sixth carbon of the taxifolin structure through a C-glycosidic bond, which is more stable than the typical O-glycosidic bond found in many other glycosides .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of taxifolin 6-C-glucoside involves a regio- and stereoselective C-glycosidation reaction. One efficient method includes the use of scandium triflate (Sc(OTf)3) as a catalyst to promote the C-glycosidation of taxifolin with D-glucose. This reaction typically yields this compound in about 35% yield. The separation of the product and its diastereomers can be achieved using chiral semipreparative reverse-phase high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal triflates as catalysts and advanced chromatographic techniques for purification are essential for achieving high purity and yield. Additionally, the process may be optimized for cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
Taxifolin 6-C-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form o-quinones on the B-ring.
Reduction: Reduction reactions can modify the hydroxyl groups present in the structure.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation, respectively.
Major Products
科学的研究の応用
Taxifolin 6-C-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the stability of C-glycosidic bonds.
Biology: The compound is studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: this compound has shown potential in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. .
Industry: It is used in the development of functional foods and nutraceuticals due to its health-promoting effects.
作用機序
The mechanism of action of taxifolin 6-C-glucoside involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines by modulating the nuclear factor-kappa B (NF-κB) pathway.
Anti-cancer Activity: This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation through the PI3K/Akt signaling pathway.
類似化合物との比較
Taxifolin 6-C-glucoside can be compared with other similar flavonoid glycosides:
Quercetin 3-O-glucoside: Unlike this compound, quercetin 3-O-glucoside has an O-glycosidic bond, which is less stable under physiological conditions.
Kaempferol 3-O-glucoside: Similar to quercetin 3-O-glucoside, it has an O-glycosidic bond and different biological activities.
Eriodictyol 3’-O-glucoside: This compound also has an O-glycosidic bond and exhibits different antioxidant and anti-inflammatory properties
This compound stands out due to its stable C-glycosidic bond, which enhances its stability and bioavailability, making it a unique and valuable compound for various applications.
特性
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O12/c22-5-11-14(26)17(29)19(31)21(33-11)12-9(25)4-10-13(15(12)27)16(28)18(30)20(32-10)6-1-2-7(23)8(24)3-6/h1-4,11,14,17-27,29-31H,5H2/t11-,14-,17+,18+,19-,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFCFXQMAHURHU-FWCPWLSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150065 | |
| Record name | Taxifolin 6-C-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112494-39-0 | |
| Record name | Taxifolin 6-C-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112494390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taxifolin 6-C-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















